molecular formula C22H24N2O4S2 B12210908 N-[(2Z)-5,5-dioxido-3-[4-(propan-2-yl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide

N-[(2Z)-5,5-dioxido-3-[4-(propan-2-yl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide

Cat. No.: B12210908
M. Wt: 444.6 g/mol
InChI Key: PMULJQVOEVFKBT-UHFFFAOYSA-N
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Description

N-[(2Z)-5,5-dioxido-3-[4-(propan-2-yl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide is a complex organic compound characterized by its unique thiazole and phenoxyacetamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-5,5-dioxido-3-[4-(propan-2-yl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate thioamide and phenoxyacetamide precursors under controlled conditions. The reaction conditions often include the use of strong dehydrating agents such as polyphosphoric acid or polyphosphoric acid trimethylsilyl ester .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-5,5-dioxido-3-[4-(propan-2-yl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thioethers or thioamides.

    Substitution: The phenoxyacetamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thioethers, and substituted phenoxyacetamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[(2Z)-5,5-dioxido-3-[4-(propan-2-yl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2Z)-5,5-dioxido-3-[4-(propan-2-yl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole and phenoxyacetamide derivatives, such as:

Uniqueness

N-[(2Z)-5,5-dioxido-3-[4-(propan-2-yl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide is unique due to its specific substitution pattern and the presence of both thiazole and phenoxyacetamide moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C22H24N2O4S2

Molecular Weight

444.6 g/mol

IUPAC Name

N-[5,5-dioxo-3-(4-propan-2-ylphenyl)-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-phenoxyacetamide

InChI

InChI=1S/C22H24N2O4S2/c1-15(2)16-8-10-17(11-9-16)24-19-13-30(26,27)14-20(19)29-22(24)23-21(25)12-28-18-6-4-3-5-7-18/h3-11,15,19-20H,12-14H2,1-2H3

InChI Key

PMULJQVOEVFKBT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C3CS(=O)(=O)CC3SC2=NC(=O)COC4=CC=CC=C4

Origin of Product

United States

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